molecular formula C8H8F3N B12844227 (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine CAS No. 1241683-28-2

(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine

Cat. No.: B12844227
CAS No.: 1241683-28-2
M. Wt: 175.15 g/mol
InChI Key: OFWOWFVJVVUHSM-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine is a chiral primary amine featuring a trifluorinated aromatic ring at the 2-, 3-, and 4-positions of the phenyl group. Its molecular formula is C₈H₉F₃N, with a molecular weight of 176.16 g/mol (hydrochloride salt: 211.61 g/mol, CAS 321318-41-6) . The S-configuration at the chiral center is critical for its stereospecific interactions in pharmacological and synthetic applications. This compound is commonly utilized as a building block in medicinal chemistry, particularly in the synthesis of fluorinated analogs of bioactive molecules, where fluorine substitution enhances metabolic stability and binding affinity .

Properties

CAS No.

1241683-28-2

Molecular Formula

C8H8F3N

Molecular Weight

175.15 g/mol

IUPAC Name

(1S)-1-(2,3,4-trifluorophenyl)ethanamine

InChI

InChI=1S/C8H8F3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3/t4-/m0/s1

InChI Key

OFWOWFVJVVUHSM-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=C(C=C1)F)F)F)N

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis

Method Description:

Asymmetric synthesis is a pivotal method for producing chiral compounds. A common approach involves the use of chiral catalysts to facilitate the selective formation of one enantiomer over another.

Key Findings:

  • The use of ammonium formate as a reducing agent in asymmetric catalytic reduction has been reported to yield high enantiomeric purity (up to 96% ee) and yields around 90%.

  • Catalysts such as ruthenium complexes have been effective in achieving these reductions, providing a relatively safe and environmentally friendly process.

Deaminative Halogenation

Method Description:

One-Pot Synthesis

Method Description:

One-pot synthesis simplifies the preparation process by combining multiple reaction steps into a single vessel.

Key Findings:

  • A one-pot process utilizing Raney nickel as a catalyst under hydrogen pressure has been developed for synthesizing (S)-1-(2,3,4-trifluorophenyl)ethan-1-amine directly from precursor compounds. This method reduces the number of purification steps required and enhances overall yield.
Method Type Catalyst/Agent Yield (%) Enantiomeric Purity (%) Reference
Asymmetric Synthesis Ammonium Formate + Ruthenium 90 96
Deaminative Halogenation N-anomeric Amide Varies Not specified
One-Pot Synthesis Raney Nickel High Not specified

The preparation of (S)-1-(2,3,4-trifluorophenyl)ethan-1-amine encompasses various methodologies that cater to different aspects of organic synthesis. Asymmetric synthesis with chiral catalysts remains a prominent approach due to its efficiency and high enantiomeric purity. Meanwhile, innovative techniques like deaminative halogenation and one-pot synthesis offer alternative pathways that can streamline production processes.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine serves as a valuable building block in organic synthesis. Its trifluoromethyl group enhances its reactivity and stability, making it suitable for the development of more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation: Formation of imines or nitriles using oxidizing agents like potassium permanganate.
  • Reduction: Conversion to secondary or tertiary amines using lithium aluminum hydride.
  • Substitution: Electrophilic aromatic substitution reactions can be performed to introduce other functional groups onto the aromatic ring.

Biology

The compound has been investigated for its potential interactions with biological systems. Notably:

  • It has shown promise as an agonist for Trace Amine-Associated Receptor 1 (TAAR1), which is implicated in dopaminergic signaling pathways. This suggests potential applications in treating neurological disorders such as schizophrenia .
  • Structural modifications have been explored to enhance its binding affinity to specific receptors and enzymes, indicating its utility in drug discovery.

Medicine

(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine is being studied for its pharmacological properties:

  • Antimalarial Activity: Derivatives of this compound have demonstrated significant activity against Plasmodium falciparum, highlighting its potential in treating malaria .
  • Neurological Implications: Research has indicated that modifications to the compound can influence receptor activation levels, paving the way for new treatments for mood disorders .

Case Study 1: Antimalarial Activity

A study focused on synthesizing derivatives related to (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine found that certain modifications led to enhanced activity against P. falciparum. The lead compound exhibited significant efficacy against multiple strains, suggesting that structural alterations can optimize therapeutic outcomes while minimizing toxicity.

Case Study 2: Neurological Implications

Research investigating the effects of compounds similar to (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine on TAAR1 revealed that specific substitutions could modulate receptor activation levels. This finding indicates a pathway for developing new treatments targeting dopaminergic pathways relevant to mood disorders.

Mechanism of Action

The mechanism of action of (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity, while the chiral amine moiety can influence the compound’s stereoselectivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares structural features , molecular weights , and key physicochemical properties of (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine with analogous compounds:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Physical State Key Properties
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine 2,3,4-F₃ C₈H₉F₃N 176.16 Liquid/Amine salt High lipophilicity; chiral center
(S)-1-(3,4-Difluorophenyl)ethan-1-amine 3,4-F₂ C₈H₉F₂N 157.16 Liquid Reduced steric hindrance
1-(3,4,5-Trifluorophenyl)ethan-1-amine HCl 3,4,5-F₃ C₈H₉ClF₃N 211.61 Solid (hydrochloride) Enhanced crystallinity
(S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-amine 4-F; CF₃ at β-C C₉H₉F₄N 207.17 Liquid β-Trifluoromethyl group increases metabolic resistance
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine 4-OCH₂CF₃ C₁₀H₁₂F₃NO 219.20 Liquid Ether linkage improves solubility
Key Observations:
  • Fluorine Substitution : Increasing fluorine atoms (e.g., 2,3,4- vs. 3,4,5-trifluoro) alters steric and electronic effects, impacting receptor binding and solubility. For example, 2,3,4-trifluoro substitution creates a more polarized aromatic system compared to 3,4-difluoro analogs .
  • Chirality : The S-enantiomer of trifluorophenyl ethanamines is often preferred in drug design due to stereoselective interactions with biological targets (e.g., enzymes, GPCRs) .
  • Salt Forms : Hydrochloride salts (e.g., CAS 321318-35-8) improve stability and crystallinity, facilitating purification .
Pharmacological Activity
  • Its chirality ensures enantioselective activity .
  • (S)-1-(3,4-Difluorophenyl)ethan-1-amine : Fewer fluorine atoms reduce metabolic stability but may improve blood-brain barrier penetration in CNS-targeting drugs .
  • 1-(3,4,5-Trifluorophenyl)ethan-1-amine HCl : Symmetric fluorine substitution (3,4,5-) is associated with improved pharmacokinetic profiles in antiviral agents .

Challenges in Comparison

  • Steric Effects : The 2,3,4-trifluoro isomer faces greater steric hindrance than 3,4,5-substituted analogs, complicating synthetic accessibility .
  • Enantiomeric Purity : Achieving >98% ee in (S)-isomers requires costly chiral catalysts or chromatography, unlike racemic mixtures of simpler analogs .

Biological Activity

(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine is a fluorinated organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine is C9H10F3N, with a molecular weight of approximately 193.14 g/mol. The presence of three fluorine atoms on the phenyl ring significantly alters its chemical properties, enhancing lipophilicity and membrane permeability. This modification potentially increases bioavailability and interaction with biological targets.

1. Anticancer Activity

(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine has shown promise as an anticancer agent in various studies. Preliminary investigations indicate that it may inhibit tumor growth through several mechanisms:

  • Cell Proliferation Inhibition : Research has demonstrated that this compound exhibits significant growth-inhibitory effects against various cancer cell lines, particularly those associated with colorectal cancer (HT29) and breast cancer (MCF-7). The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported to be in the low micromolar range, indicating potent activity .
  • Mechanism of Action : The compound's mechanism appears to involve the modulation of enzyme activities linked to cancer progression. It may inhibit specific kinases or other enzymes critical for cell cycle regulation and apoptosis .

2. Anti-inflammatory Properties

In addition to its anticancer potential, (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine has shown anti-inflammatory effects in vitro. Studies suggest that it can reduce the production of pro-inflammatory cytokines in macrophages and other immune cells. This effect is likely mediated through the inhibition of signaling pathways such as NF-kB and MAPK .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine:

  • Study 1 : A study involving the treatment of HT29 cells with varying concentrations of (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine revealed a dose-dependent reduction in cell viability. The highest concentration tested resulted in an IC50 value of approximately 0.5 µM .
  • Study 2 : In vivo studies using mouse models demonstrated that administration of this compound led to significant tumor regression in xenograft models of colon cancer without notable toxicity to normal tissues .

Structure-Activity Relationship (SAR)

The biological activity of (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine can be attributed to its unique structural characteristics:

CompoundStructural FeaturesBiological Activity
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amineTrifluoromethyl group enhances lipophilicityAnticancer and anti-inflammatory
2-Fluoro-1-(2,3-dichlorophenyl)ethan-1-amineFewer fluorine substitutionsLower anticancer activity
2-(4-Fluorophenyl)ethan-1-amineSingle fluorine substitutionMinimal biological activity

The trifluoromethyl group significantly contributes to the compound's increased potency compared to structurally similar compounds with fewer fluorine substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.